3,6-Diacetoxyphthalic acid anhydride
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Overview
Description
3,6-Diacetoxyphthalic acid anhydride is an organic compound with the molecular formula C12H8O7. It is a derivative of phthalic acid and is characterized by the presence of two acetoxy groups attached to the phthalic anhydride core. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Diacetoxyphthalic acid anhydride can be synthesized from 3,6-dihydroxyphthalic acid and acetic anhydride. The reaction typically involves heating the reactants in a solvent such as 1,2-dichloroethane at 85°C for 12 hours. The reaction mixture is then cooled, and the solvent is evaporated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diacetoxyphthalic acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,6-diacetoxyphthalic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form primary alcohols.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, typically under reflux conditions.
Aminolysis: Amines, often at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 3,6-Diacetoxyphthalic acid.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Reduction: Primary alcohols.
Scientific Research Applications
3,6-Diacetoxyphthalic acid anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Diacetoxyphthalic acid anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly reactive and can undergo nucleophilic acyl substitution reactions. This reactivity allows it to form various derivatives, such as esters, amides, and acids, depending on the nucleophile involved .
Comparison with Similar Compounds
Similar Compounds
Phthalic anhydride: Lacks the acetoxy groups present in 3,6-Diacetoxyphthalic acid anhydride.
3,6-Dihydroxyphthalic acid: The precursor to this compound, containing hydroxyl groups instead of acetoxy groups.
Acetic anhydride: A simpler anhydride used in the synthesis of this compound
Uniqueness
This compound is unique due to its dual acetoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
(7-acetyloxy-1,3-dioxo-2-benzofuran-4-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c1-5(13)17-7-3-4-8(18-6(2)14)10-9(7)11(15)19-12(10)16/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSBVORCFWWHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591756 |
Source
|
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124511-82-6 |
Source
|
Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-4,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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